7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with substitutions at the 3-, 7-, and 8-positions. Its structure includes:
- 3-position: A methyl group.
- 8-position: A 4-methylpiperidin-1-yl group, which introduces a basic nitrogen atom, enhancing solubility and hydrogen-bonding capabilities.
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-14-7-9-26(10-8-14)21-23-19-18(20(29)24-22(30)25(19)3)27(21)12-16(28)13-31-17-6-4-5-15(2)11-17/h4-6,11,14,16,28H,7-10,12-13H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGMBHRCKXNUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. These compounds are notable for their diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione
- Molecular Formula : C22H30N6O5
- Molecular Weight : 458.519 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate several signaling pathways and enzyme activities, which can lead to significant changes in cellular functions. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurochemical signaling, potentially offering therapeutic benefits in neurological disorders.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby exhibiting protective effects against oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity in Cancer Research :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.
-
Neuroprotective Effects :
- Research focused on the neuroprotective properties of the compound demonstrated its ability to reduce apoptosis in neuronal cells exposed to oxidative stress. This suggests a possible application in treating neurodegenerative diseases.
-
Enzyme Inhibition Studies :
- Investigations into its enzyme inhibition capabilities revealed that the compound effectively inhibits certain kinases involved in cancer progression, indicating its potential utility in targeted cancer therapies.
Comparaison Avec Des Composés Similaires
Aryloxypropyl Derivatives
- 7-(2-Hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 333305-37-6): Differs in the aryloxy group (ortho-methylphenoxy vs. meta) and the 8-position substituent (piperazine vs. piperidine). Ortho-substitution may increase steric hindrance, reducing binding affinity compared to the meta analog .
- TC227 [(Z)-8-(2-(2,4-Dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione]: Features a phenoxypropyl group at the 7-position and a hydrazinyl-benzylidene moiety at the 8-position. Demonstrates selective inhibition of Trypanothione Synthetase (TryS), highlighting the importance of hydrazine derivatives in antiparasitic activity .
Alkyne and Heterocyclic Substituents
- Linagliptin Impurity X (7-(But-2-yn-1-yl)-8-(dimethylamino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione): Contains a butynyl group at the 7-position and a quinazolinylmethyl group at the 1-position. The bulky quinazolinylmethyl group may hinder enzymatic degradation, increasing metabolic stability .
Substituent Variations at the 8-Position
Piperidine vs. Piperazine Derivatives
- F-168 (3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride) :
Hydrazine and Amine Derivatives
- (E)-8-(2-(4-Hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione :
Structural-Activity Relationship (SAR) Insights
7-Position :
- Aryloxypropyl groups (e.g., m-tolyloxy) improve target engagement through hydrophobic interactions.
- Bulky substituents (e.g., quinazolinylmethyl) enhance metabolic stability but may reduce solubility .
8-Position :
- Piperidine/piperazine derivatives modulate basicity and hydrogen-bonding capacity.
- Hydrazine derivatives (e.g., TC227) enable selective enzyme inhibition via metal coordination .
3-Position :
- Methyl substitution is conserved across analogs, likely minimizing steric clashes while maintaining stability.
Méthodes De Préparation
Synthesis of the Purine Core with 3-Methyl and 8-(4-Methylpiperidin-1-yl) Substituents
The foundational step involves preparing 3-methyl-8-(4-methylpiperidin-1-yl)xanthine. This is achieved via:
Step 1: Bromination at Position 8
3-Methylxanthine is treated with phosphorus oxybromide (POBr₃) in anhydrous DMF at 80°C for 6 hours to yield 8-bromo-3-methylxanthine.
Step 2: Nucleophilic Substitution with 4-Methylpiperidine
The brominated intermediate reacts with 4-methylpiperidine in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours. The base facilitates deprotonation of the piperidine, enhancing nucleophilicity for substitution.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Time | 12 hours |
| Base | Cs₂CO₃ (2.5 equiv) |
| Yield | 68–72% |
Introduction of the 7-(2-Hydroxy-3-(m-Tolyloxy)Propyl) Side Chain
The hydroxypropyl-m-tolyloxy group is installed via a two-step sequence:
Step 1: Synthesis of Epoxide Intermediate
m-Cresol reacts with epichlorohydrin under alkaline conditions (NaOH, H₂O/EtOH) to form glycidyl m-tolyl ether. The epoxide serves as a reactive electrophile for subsequent ring-opening.
Step 2: Alkylation of the Purine Core
The 8-(4-methylpiperidin-1-yl)-3-methylxanthine is treated with glycidyl m-tolyl ether in DMF using Cs₂CO₃ as a base. The reaction proceeds at 80°C for 8 hours, where the purine’s N-7 attacks the less hindered carbon of the epoxide, yielding the hydroxypropyl side chain.
Optimization Insights
- Solvent Choice : DMF outperforms THF or acetonitrile due to better solubility of intermediates.
- Temperature : Elevated temperatures (80–90°C) accelerate epoxide ring-opening but require careful monitoring to avoid decomposition.
- Workup : Aqueous extraction followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction for Side Chain Installation
An alternative employs the Mitsunobu reaction to attach the hydroxypropyl-m-tolyloxy group. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling between 7-hydroxypurine and m-tolyloxypropanol. While this method offers higher regioselectivity, it is cost-prohibitive for large-scale synthesis.
Solid-Phase Synthesis for Parallel Optimization
Recent advances utilize resin-bound purine cores to streamline side chain diversification. Wang resin-functionalized xanthine derivatives undergo sequential alkylation and cleavage, enabling rapid screening of reaction conditions.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.7 minutes.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing Cs₂CO₃ with K₂CO₃ reduces costs by 40% but necessitates prolonged reaction times (24 hours).
Waste Management
Epichlorohydrin residues are neutralized with bisulfite before aqueous disposal, adhering to EPA guidelines.
Applications and Derivatives
The compound serves as a precursor for adenosine receptor antagonists. Modifying the m-tolyloxy group to o-tolyloxy (as in 505081-00-5) alters binding affinity, demonstrating structure-activity relationship (SAR) flexibility.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
